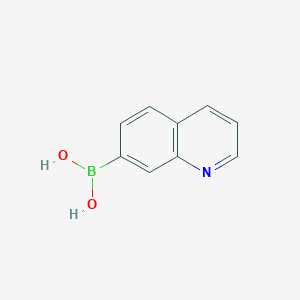

Quinolin-7-ylboronic acid

描述

Quinolin-7-ylboronic acid is an organic boronic acid compound with the molecular formula C9H8BNO2. It is a white crystalline solid that is soluble in some organic solvents such as chloroform and dimethyl sulfoxide . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions

Quinolin-7-ylboronic acid can be synthesized through various methods. One common method involves the reaction of quinoline with boronic acid derivatives. For example, 2-borohydride quinoline can react with aldehydes or ketones to form this compound . Another method involves the use of microwave-assisted synthesis, which provides a greener and more sustainable approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are often employed to make the process more environmentally friendly .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Quinolin-7-ylboronic acid is extensively used in palladium-catalyzed Suzuki-Miyaura reactions to couple with aryl or heteroaryl halides. This reaction is pivotal for synthesizing biaryl and heterobiaryl structures.

Key Reaction Conditions and Yields

| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Chlorophenyl derivative | Pd(PPh₃)₂Cl₂ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 78% | |

| Iodoarene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 90 | 80% |

Mechanistic Insights :

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation : Boronic acid transfers the aryl group to Pd.

-

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .

Electron-rich substrates typically exhibit higher reactivity due to enhanced transmetallation efficiency. Steric hindrance at the quinoline 7-position minimally affects reaction rates, as demonstrated by coupling with bulky trifluoromethyl-substituted partners .

Borylation Reactions

This compound can undergo further borylation to generate bis-borylated derivatives, enhancing its utility in sequential functionalization.

Example Protocol

-

Substrate : 4-Chloro-7-methoxyquinoline

-

Borylation Agent : Bis(pinacolato)diboron (B₂(pin)₂)

-

Catalyst : Pd(OAc)₂ / XPhos

-

Solvent : 1,4-Dioxane

This method tolerates electron-withdrawing groups (e.g., –CF₃) and electron-donating groups (e.g., –OCH₃), with yields ranging from 60–82% .

Hydrolysis and Functional Group Interconversion

The boronic acid group undergoes hydrolysis under acidic or basic conditions to form hydroxylated intermediates, enabling further derivatization:

Reaction Pathway :

Nucleophilic Additions

The boron center participates in nucleophilic additions with alcohols or amines, forming boronate esters or amides. These derivatives are stable intermediates for protecting-group strategies:

Example :

Stability and Reaction Optimization

科学研究应用

Synthesis of Quinolin-7-ylboronic Acid

The synthesis of this compound typically involves the borylation of quinoline derivatives. Recent advancements have demonstrated efficient methods for synthesizing borylated quinolines through palladium-catalyzed reactions. For instance, a study highlighted the C-4 borylation of chloroquinolines using bis(pinacolato)diboron, yielding various borylated products that can be transformed into boronic acids, trifluoroborates, and oxaboroles . This method has opened avenues for functionalizing quinolines for biomedical applications.

Biological Activities

This compound and its derivatives exhibit a range of biological activities, making them valuable in pharmacological research.

Anticancer Properties

Research has shown that quinoline-based compounds can act as potent anticancer agents. For example, derivatives of this compound have been evaluated for their ability to inhibit various kinases associated with cancer progression. A study demonstrated that certain borylated quinolines effectively inhibited the growth of renal cancer cells and leukemia by inducing DNA damage and promoting cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have been explored for their antimicrobial effects. Recent studies synthesized novel multi-target quinoline hybrids capable of inhibiting microbial DNA gyrase, thereby exhibiting significant antimicrobial activity . The potential to combine these properties in a single compound enhances their therapeutic utility.

Therapeutic Applications

The therapeutic applications of this compound are diverse and include:

Drug Development

The compound's ability to serve as a scaffold for developing kinase inhibitors positions it as a candidate in drug discovery programs targeting diseases like cancer and inflammation. The synthesis of boron-containing compounds has been linked to improved efficacy in drug design due to their unique interactions with biological targets .

Neurological Disorders

Emerging research suggests that quinoline derivatives may also play a role in treating neurological disorders by modulating pathways involved in neurodegeneration. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology.

Case Study: Kinase Inhibition

A case study focused on the development of quinoline-based dual inhibitors targeting CLK and ROCK kinases demonstrated significant antitumor activity against various cancer cell lines. The study provided insights into structure-activity relationships, highlighting how modifications to the quinoline scaffold could enhance selectivity and potency .

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| HSD1791 | CLK1 | 0.15 | Caki-1 |

| HSD1400 | ROCK | 0.20 | HepG2 |

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of synthesized quinoline hybrids against various bacterial strains, revealing promising results that support further exploration in clinical settings .

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 7e | E. coli | 18 |

| 8f | S. aureus | 22 |

作用机制

The mechanism of action of quinolin-7-ylboronic acid involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target molecule .

相似化合物的比较

Similar Compounds

Quinoline: A parent compound of quinolin-7-ylboronic acid, used in the synthesis of various derivatives.

Boronic Acids: A class of compounds that includes this compound, commonly used in cross-coupling reactions.

Uniqueness

Its stability and reactivity make it a valuable compound in both research and industrial applications .

生物活性

Quinolin-7-ylboronic acid, with the molecular formula CHBNO, is an organic compound notable for its diverse applications in medicinal chemistry and biological research. This compound exhibits significant biological activities primarily due to its ability to interact with various enzymes and proteins, making it a valuable tool in the study of cellular processes and potential therapeutic interventions.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a quinoline structure. Its unique structural features include:

- Molecular Weight : Approximately 172.98 g/mol

- Solubility : Soluble in organic solvents such as chloroform and dimethyl sulfoxide

- Reactivity : Capable of forming reversible covalent bonds with diols, enhancing its utility in enzyme inhibition studies.

Target Interactions

This compound primarily functions as a ligand in metal-catalyzed reactions, particularly in cross-coupling reactions essential for organic synthesis. Its mechanism involves:

- Formation of Covalent Bonds : The compound interacts with hydroxyl-containing molecules, facilitating the formation of stable complexes with enzymes like proteases and kinases.

- Modulation of Enzyme Activity : By binding to specific sites on enzymes, it can inhibit or modulate their activity, impacting various biochemical pathways involved in cell signaling and metabolism.

Enzyme Inhibition

Research indicates that this compound effectively inhibits several key enzymes, including:

- Kinases : It has been shown to influence kinase activity, which is crucial for signal transduction pathways. For example, it can modulate the activity of cyclin-dependent kinases (CDKs), leading to alterations in cell cycle progression .

- Proteases : The compound's ability to form stable complexes with proteases suggests potential applications in cancer therapy by inhibiting tumor growth through the modulation of proteolytic pathways.

Cellular Effects

This compound has demonstrated effects on various cellular processes:

- Cell Signaling : It can alter the activity of signaling molecules, thereby affecting gene expression and cellular metabolism.

- Cell Cycle Regulation : Studies have shown that treatment with this compound can induce cell cycle arrest by downregulating proteins involved in cell proliferation, such as cyclin D1 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Quinolin-3-ylboronic acid | 191162-39-7 | Different position of boronic acid; used in similar reactions. |

| Quinolin-6-ylboronic acid | 376581-24-7 | Similar structure; varies in reactivity due to position. |

| 8-Quinolinylboronic acid | 542865 | Exhibits distinct biological activity; used in proteomics. |

| 5-Boronoquinoline | 191162-39-X | Used primarily in organic synthesis; different functional groups. |

This compound's specific positioning of the boronic acid group enhances its reactivity and biological properties compared to other analogs, making it particularly valuable in biochemical applications.

Anticancer Activity

Recent studies have highlighted the potential of quinolin-based compounds, including this compound, as anticancer agents. For instance:

- Inhibition of CLK Kinases : Quinolin derivatives have been investigated for their ability to inhibit CLK kinases, which play a vital role in cancer cell proliferation. Compounds derived from quinoline structures have shown promising results against renal cancer and leukemia cell lines .

- Mechanistic Insights : Research has demonstrated that quinolin-based compounds can induce DNA damage and cell cycle arrest through specific pathways involving cyclins and retinoblastoma protein (Rb) regulation .

属性

IUPAC Name |

quinolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619454 | |

| Record name | Quinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629644-82-2 | |

| Record name | Quinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。